4,6-Dichloro-5-fluoro-2-(p-tolyl)pyrimidine
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Overview
Description
4,6-Dichloro-5-fluoro-2-(p-tolyl)pyrimidine is a heterocyclic aromatic compound that contains chlorine, fluorine, and a p-tolyl group attached to a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dichloro-5-fluoro-2-(p-tolyl)pyrimidine typically involves the reaction of 4,6-dichloro-5-fluoropyrimidine with p-tolyl derivatives. One common method includes the use of a chlorinating agent in the presence of a tertiary amine catalyst to achieve the desired substitution .
Industrial Production Methods
Industrial production methods for this compound often focus on optimizing yield and purity while minimizing environmental impact. The process generally involves the use of high-purity starting materials and controlled reaction conditions to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
4,6-Dichloro-5-fluoro-2-(p-tolyl)pyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: Commonly involves nucleophilic substitution where the chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: These reactions can modify the functional groups attached to the pyrimidine ring.
Coupling Reactions: Such as Suzuki-Miyaura coupling, which is used to form carbon-carbon bonds.
Common Reagents and Conditions
Chlorinating Agents: Used in the initial synthesis to introduce chlorine atoms.
Palladium Catalysts: Employed in coupling reactions like Suzuki-Miyaura coupling.
Tertiary Amines: Act as catalysts in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can produce various substituted pyrimidines with different functional groups .
Scientific Research Applications
4,6-Dichloro-5-fluoro-2-(p-tolyl)pyrimidine has several scientific research applications:
Mechanism of Action
The mechanism of action of 4,6-Dichloro-5-fluoro-2-(p-tolyl)pyrimidine involves its interaction with specific molecular targets. In pharmaceuticals, it often acts by inhibiting kinase enzymes, which play a crucial role in cell signaling pathways. The compound binds to the active site of the enzyme, preventing its normal function and thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2,4-Dichloro-5-fluoropyrimidine: Shares a similar structure but lacks the p-tolyl group.
4,6-Dichloro-2-methylpyrimidine: Another related compound with a methyl group instead of a p-tolyl group.
Uniqueness
4,6-Dichloro-5-fluoro-2-(p-tolyl)pyrimidine is unique due to the presence of both chlorine and fluorine atoms along with a p-tolyl group. This combination of substituents imparts distinct chemical properties, making it valuable for specific applications in pharmaceuticals and agrochemicals .
Properties
Molecular Formula |
C11H7Cl2FN2 |
---|---|
Molecular Weight |
257.09 g/mol |
IUPAC Name |
4,6-dichloro-5-fluoro-2-(4-methylphenyl)pyrimidine |
InChI |
InChI=1S/C11H7Cl2FN2/c1-6-2-4-7(5-3-6)11-15-9(12)8(14)10(13)16-11/h2-5H,1H3 |
InChI Key |
PLUCIEJHBCBUKK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=C(C(=N2)Cl)F)Cl |
Origin of Product |
United States |
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